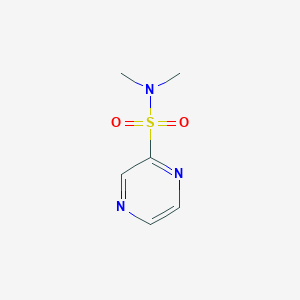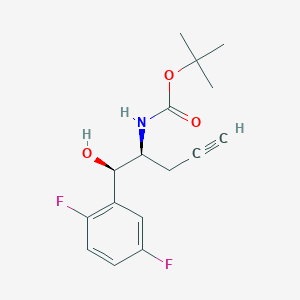
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is a chemical compound that features a trityl-protected imidazole ring attached to a prop-2-en-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the prop-2-en-1-ol moiety. One common method involves the reaction of trityl chloride with imidazole in the presence of a base, such as triethylamine, to form 1-tritylimidazole. This intermediate is then reacted with propargyl alcohol under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trityl group can be removed under acidic conditions to yield the free imidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the trityl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of free imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trityl group provides steric protection, allowing the compound to selectively interact with its targets. The prop-2-en-1-ol moiety can undergo further chemical modifications, enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Tritylimidazol-4-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1-Tritylimidazol-4-yl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is unique due to its combination of a trityl-protected imidazole ring and a prop-2-en-1-ol moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C25H22N2O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-(1-tritylimidazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C25H22N2O/c1-2-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19,24,28H,1H2 |
Clave InChI |
OKOFQWSTTQSKEF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)

![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)

![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)


![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)


